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1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine

Catalog No.
S13988342
CAS No.
M.F
C16H24N2
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamin...

Product Name

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine

IUPAC Name

(1-benzyl-4-cyclopropylpiperidin-4-yl)methanamine

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c17-13-16(15-6-7-15)8-10-18(11-9-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2

InChI Key

WISVVOCMQVKZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCN(CC2)CC3=CC=CC=C3)CN

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine is a chemical compound characterized by its unique structure that includes a piperidine ring substituted with a benzyl group and a cyclopropyl group. The compound's molecular formula is C14H20N2C_{14}H_{20}N_2, and it is classified as an organic compound belonging to the piperidine class of compounds. The presence of both the benzyl and cyclopropyl groups contributes to its potential biological activity and makes it an interesting subject for research in medicinal chemistry.

The chemical reactivity of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine can be analyzed through various reaction types:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The compound may undergo oxidation, potentially forming N-oxides or other oxidized derivatives.
  • Reduction Reactions: It can be reduced to form secondary or tertiary amines, depending on the reaction conditions.

These reactions are typically facilitated by common reagents such as halogenating agents, oxidizing agents (like potassium permanganate), or reducing agents (like lithium aluminum hydride).

1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine exhibits potential biological activities, particularly in the context of neuropharmacology. Compounds with similar structures have been studied for their interactions with neurotransmitter systems, including dopamine and serotonin receptors. Preliminary studies suggest that this compound may have implications in treating conditions like depression or anxiety, although specific pharmacological data on this compound is limited.

The synthesis of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
  • Reactions: Common synthetic routes involve:
    • N-Alkylation: Using benzyl bromide to alkylate the nitrogen atom of the piperidine ring.
    • Cyclopropanation: Introducing the cyclopropyl group via cyclopropanation reactions using suitable reagents like diazo compounds.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Interaction studies involving 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine focus on its binding affinity to various receptors and enzymes. Research suggests that compounds with similar structures may interact with:

  • Dopamine Receptors: Potentially influencing dopaminergic signaling pathways.
  • Serotonin Receptors: Affecting mood regulation mechanisms.

Further studies are necessary to elucidate the specific interactions and mechanisms of action for this compound.

Several compounds share structural similarities with 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine, including:

Compound NameStructureUnique Features
1-BenzylpiperidineStructureLacks cyclopropyl substitution; simpler structure.
4-CyclopropylpiperidineStructureNo benzyl group; focuses on cyclopropane's effects.
1-(2-Methylbenzyl)-4-piperidinemethanolStructureContains a different aromatic substituent; potential variations in biological activity.

Uniqueness

The uniqueness of 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine lies in its dual substitution pattern (benzyl and cyclopropyl), which may enhance its binding properties and biological activity compared to simpler piperidine derivatives. This structural complexity could lead to novel therapeutic applications not achievable with less substituted analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.193948774 g/mol

Monoisotopic Mass

244.193948774 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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